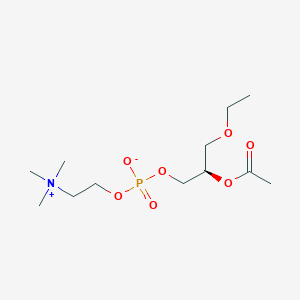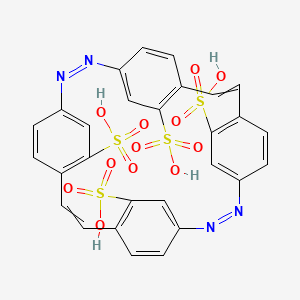
2-氨基喹啉-3-羧酸乙酯
描述
Ethyl 2-aminoquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family Quinolines are nitrogen-containing aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry
科学研究应用
Ethyl 2-aminoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Ethyl 2-aminoquinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
Quinoline derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
Ethyl 2-aminoquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with quinoline-binding proteins, which are involved in various cellular processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of ethyl 2-aminoquinoline-3-carboxylate to its target proteins . Additionally, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
Ethyl 2-aminoquinoline-3-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, ethyl 2-aminoquinoline-3-carboxylate has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . These effects collectively contribute to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-aminoquinoline-3-carboxylate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Ethyl 2-aminoquinoline-3-carboxylate binds to specific target proteins, leading to conformational changes that affect their activity . This binding can result in the inhibition of certain enzymes, thereby modulating biochemical pathways . Additionally, ethyl 2-aminoquinoline-3-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-aminoquinoline-3-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that ethyl 2-aminoquinoline-3-carboxylate remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of ethyl 2-aminoquinoline-3-carboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function, including enhanced cell proliferation and reduced apoptosis . At higher doses, ethyl 2-aminoquinoline-3-carboxylate can exhibit toxic or adverse effects, such as increased cell death and disruption of normal cellular processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Ethyl 2-aminoquinoline-3-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the quinoline metabolic pathway, leading to changes in the production and utilization of key metabolites . These interactions play a crucial role in the overall metabolic regulation within cells .
Transport and Distribution
The transport and distribution of ethyl 2-aminoquinoline-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of ethyl 2-aminoquinoline-3-carboxylate within cells are influenced by its interactions with transporters and binding proteins . These processes are essential for the proper functioning and activity of this compound within biological systems .
Subcellular Localization
Ethyl 2-aminoquinoline-3-carboxylate exhibits specific subcellular localization, which affects its activity and function . This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The subcellular localization of ethyl 2-aminoquinoline-3-carboxylate is crucial for its interactions with target proteins and the modulation of cellular processes . Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-aminoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with diethyl malonate in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of ethyl 2-aminoquinoline-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions: Ethyl 2-aminoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives of quinoline.
Substitution: Alkylated or acylated quinoline derivatives
相似化合物的比较
- Ethyl 3-aminoquinoline-2-carboxylate: Similar structure but different substitution pattern.
- 4-Hydroxy-2-quinolones: Contains a hydroxyl group, leading to different reactivity.
- 2-Chloroquinoline-3-carbaldehyde: Contains a chloro and aldehyde group, offering different chemical properties .
属性
IUPAC Name |
ethyl 2-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSVSQLRSMHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300677 | |
| Record name | ethyl 2-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36926-83-7 | |
| Record name | 36926-83-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthesis method for Ethyl 2-aminoquinoline-3-carboxylate based on current research?
A1: A recent study [] demonstrated an optimized synthesis of Ethyl 2-aminoquinoline-3-carboxylate. The researchers converted 2-Cyano-3-(2-nitrophenyl)-ethyl acrylate to the target compound using iron powder as a reducing agent in refluxing acetic acid. The study identified a 1:5 molar ratio of 2-Cyano-3-(2-nitrophenyl)-ethyl acrylate to iron powder as optimal, achieving a 94.7% yield. The structure of the synthesized compound was confirmed via ¹H NMR and GC-MS.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















